molecular formula C11H13N3O B13643165 6-Amino-3-propylquinazolin-4(3h)-one CAS No. 900513-15-7

6-Amino-3-propylquinazolin-4(3h)-one

Cat. No.: B13643165
CAS No.: 900513-15-7
M. Wt: 203.24 g/mol
InChI Key: LKBMREUQGPNBRD-UHFFFAOYSA-N
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Description

6-Amino-3-propylquinazolin-4(3H)-one is a functionalized quinazolinone derivative of high interest in medicinal chemistry and drug discovery research. The quinazolinone core is a privileged scaffold in pharmaceuticals, known for its diverse biological activities and presence in several approved drugs . This compound features a propyl substituent at the N-3 position and an amino group, which are key modification sites for optimizing biological activity and physicochemical properties. Research on closely related structures shows that the propyl group adopts a nearly perpendicular orientation to the quinazolinone mean plane, which can influence crystal packing and intermolecular interactions through π-π overlap and hydrogen bonding . The specific 6-amino substitution on the benzo-fused ring may enhance interactions with biological targets, as substitutions at this position are significant for pharmacological activity . Quinazolinone derivatives are extensively investigated as potential anticancer agents, with mechanisms of action that include inducing apoptosis and inhibiting critical enzymes like phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) . This reagent is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the available scientific literature for specific protocol development.

Properties

CAS No.

900513-15-7

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

6-amino-3-propylquinazolin-4-one

InChI

InChI=1S/C11H13N3O/c1-2-5-14-7-13-10-4-3-8(12)6-9(10)11(14)15/h3-4,6-7H,2,5,12H2,1H3

InChI Key

LKBMREUQGPNBRD-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC2=C(C1=O)C=C(C=C2)N

Origin of Product

United States

Advanced Synthetic Strategies for 6 Amino 3 Propylquinazolin 4 3h One and Its Structural Analogues

Retrosynthetic Analysis of the 6-Amino-3-propylquinazolin-4(3h)-one Core

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals several viable synthetic routes by identifying key bonds for disconnection.

The primary disconnections are typically made at the N1-C2 and C4-N3 bonds within the pyrimidinone ring, and the N3-propyl bond. A common strategy involves disconnecting the N3-propyl bond first, leading to the precursor 6-aminoquinazolin-4(3H)-one. This intermediate can be further deconstructed.

A logical pathway is as follows:

Disconnection of the N3-propyl bond: This suggests an alkylation step on the 6-aminoquinazolin-4(3H)-one precursor with a propyl halide (e.g., propyl bromide) as a final step.

Disconnection of the 6-amino group: The amino group is often introduced via the reduction of a nitro group. This points to 6-nitro-3-propylquinazolin-4(3H)-one as a key intermediate.

Formation of the quinazolinone ring: The core ring system can be formed from substituted anthranilic acid derivatives. A plausible precursor is 2-amino-5-nitrobenzoic acid. This can be cyclized with a suitable one-carbon source (like formamide (B127407) or an orthoester) and subsequently reacted with propylamine.

An alternative retrosynthetic approach involves constructing the ring with the propyl group already in place. This would start from 2-(propylamino)benzoic acid derivatives, which are then cyclized. However, the first approach, which builds the core ring and then modifies the substituents, is often more versatile. A foundational synthesis for the parent 6-aminoquinazolin-4(3H)-one involves the nitration of quinazolin-4(3H)-one, followed by reduction of the nitro group. nih.gov

Diverse Synthetic Pathways to this compound

A variety of synthetic methods can be employed to construct the this compound scaffold, ranging from multi-component reactions to advanced, technology-assisted syntheses.

Multi-Component Reactions (MCRs) in Quinazolinone Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all reactants. researchgate.net This approach offers advantages in terms of atom economy, reduced reaction time, and simplified purification processes. rug.nl For the synthesis of the quinazolinone core, an MCR could conceivably involve an anthranilic acid derivative, an aldehyde or orthoformate as the one-carbon source, and an amine.

A hypothetical MCR for a 6-substituted-3-propylquinazolin-4(3H)-one could involve the one-pot reaction of a 5-substituted anthranilic acid, triethyl orthoformate, and propylamine. The reaction would proceed through the formation of an amidine intermediate, followed by intramolecular cyclization and dehydration to yield the final quinazolinone ring. While specific MCRs for the title compound are not extensively documented, the principles of MCRs are widely applied to generate libraries of related heterocyclic compounds for drug discovery. nih.gov

Transition Metal-Catalyzed Approaches to this compound Derivatives

Transition-metal catalysis has become an indispensable tool in modern organic synthesis, offering novel pathways for bond formation with high efficiency and selectivity. nih.gov Various metals, including palladium, copper, rhodium, and cobalt, have been successfully used to construct the quinazoline (B50416) and quinazolinone scaffolds. nih.govnih.gov

Key transition metal-catalyzed strategies applicable to quinazolinone synthesis include:

Copper-Catalyzed Reactions: Copper catalysts are often used for C-N bond formation. For instance, a copper-catalyzed tandem reaction could be envisioned between an ortho-cyanoaniline, an amine, and a carbon source to assemble the quinazolinone ring. nih.gov

Palladium-Catalyzed Carbonylative Cyclization: Palladium catalysts can facilitate the cyclization of substrates like 2-aminobenzamides with carbon monoxide to form the quinazolinone core.

Rhodium(III)-Catalyzed [4+2] Cycloaddition: This powerful technique involves the C-H activation of an imine followed by a [4+2] cycloaddition with a coupling partner like a dioxazolone, which serves as an aminating agent, to build the heterocyclic ring. nih.gov

These methods provide access to a wide range of substituted quinazolinones that might be difficult to synthesize via traditional methods. For the target compound, a transition metal-catalyzed approach could be used to construct the core ring system from appropriately substituted starting materials.

Microwave-Assisted and Ultrasonic-Assisted Synthesis of this compound

The application of microwave irradiation and ultrasound energy has revolutionized many areas of chemical synthesis by dramatically reducing reaction times, increasing yields, and often leading to cleaner reactions. nih.gov

Microwave-Assisted Synthesis: Microwave heating can significantly accelerate thermally driven reactions. The Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids with amides, traditionally requires high temperatures and long reaction times but can be greatly improved with microwave assistance. nih.gov The synthesis of 3-amino-2-substituted-quinazolin-4(3H)-ones has been achieved in minutes with high yields by reacting a benzoxazinone (B8607429) with hydrazine (B178648) monohydrate under microwave irradiation. mdpi.comresearchgate.net This demonstrates the potential for rapidly constructing the quinazolinone core.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles nih.gov
CompoundMethodTimeYield (%)
Compound 3aConventional8 hours75
Microwave5 minutes90
Compound 3cConventional10 hours70
Microwave4 minutes94

Ultrasonic-Assisted Synthesis: Sonication promotes chemical reactions through acoustic cavitation, which generates localized hot spots with extreme temperatures and pressures. This technique is particularly effective for heterogeneous reactions. A notable application relevant to the synthesis of this compound is the reduction of a nitro group. The reduction of a 6-nitroquinazolinone derivative to its corresponding 6-amino analog has been successfully performed using iron in an ethanol/acetic acid/water mixture under ultrasonic irradiation. asianpubs.org This method provides a green and efficient alternative to traditional reduction techniques. nih.govresearchgate.net

Flow Chemistry Applications in the Production of this compound

Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over batch production, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and straightforward scalability. rsc.org

Although specific flow synthesis protocols for this compound are not widely reported, the multi-step synthesis of this compound is well-suited for translation into a continuous-flow process. A potential flow setup could involve sequential reactor modules for each key transformation:

Ring Formation: A heated reactor module could facilitate the cyclization of a substituted anthranilamide with an orthoester to form the quinazolinone ring.

Nitration: The output from the first module could be mixed with a nitrating agent in a second reactor with precise temperature control to safely perform the exothermic nitration step.

Reduction: The resulting nitro-quinazolinone could then be passed through a packed-bed reactor containing a solid-supported reducing agent (e.g., H-Cube® system) to achieve clean and efficient reduction to the final 6-amino product.

This integrated approach minimizes manual handling of hazardous intermediates and allows for on-demand production with high consistency and yield. rsc.orgmdpi.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity of this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing waste and reaction time. For the synthesis of this compound, several parameters must be carefully controlled.

Solvent and Catalyst: The choice of solvent can significantly influence reaction rates and selectivity. For the N-alkylation step, polar aprotic solvents like DMF or DMSO are typically effective. In transition metal-catalyzed reactions, the choice of ligand and metal precursor is critical for achieving the desired transformation efficiently. nih.gov

Temperature and Reaction Time: As demonstrated by microwave-assisted methods, temperature plays a key role in reaction kinetics. nih.gov Optimization involves finding the lowest possible temperature that provides a reasonable reaction rate to minimize side product formation. Reaction time must be monitored (e.g., by TLC or LCMS) to ensure complete conversion of the starting material without degradation of the product.

Reagent Stoichiometry: The molar ratio of reactants is another critical factor. For instance, in the reduction of the nitro group, an excess of the reducing agent is often used to drive the reaction to completion. mdpi.com However, a large excess can complicate purification. Careful adjustment of stoichiometry is necessary to achieve a balance between high conversion and ease of workup.

Table 2: Hypothetical Optimization of a Quinazolinone Ring Formation Reaction
EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1NoneEthanol782445
2p-TSAToluene1101275
3Cu(OAc)₂DMSO120888
4p-TSAToluene (Microwave)1400.592

This systematic optimization process is essential for developing a robust and efficient synthesis that is suitable for both laboratory-scale and potential industrial-scale production.

Green Chemistry Methodologies for Sustainable Synthesis of this compound

Green chemistry principles are increasingly being integrated into the synthesis of pharmacologically important molecules like this compound to minimize environmental impact. These methodologies focus on the use of non-toxic solvents, recyclable catalysts, and energy-efficient reaction conditions.

Solvent-free and aqueous-based syntheses are cornerstone approaches in green chemistry, aiming to eliminate or replace hazardous organic solvents.

Solvent-Free Synthesis: The synthesis of quinazolinone derivatives under solvent-free conditions, often facilitated by microwave irradiation, has proven to be a highly efficient and environmentally benign method. For instance, the condensation of 2-(o-aminophenyl)-4(3H)-quinazolinone with ortho-esters under solvent-free microwave conditions provides rapid access to 6-substituted quinazolino[4,3-b]quinazolin-8-ones in high yields unl.pt. This approach offers advantages such as cleaner reaction profiles, shorter reaction times, and simplified work-up procedures nih.gov. The synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one has also been shown to be more efficient under microwave irradiation compared to conventional heating, with improved yields (87% vs. 79%) and significantly reduced reaction times (5 minutes vs. 10 hours) bohrium.com.

Aqueous Medium Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. An efficient and practical electrochemically catalyzed, transition-metal-free process for the synthesis of substituted quinazolinones from o-aminobenzonitriles and aldehydes has been developed in water mdpi.com. This method demonstrates the feasibility of forming the quinazolinone core in an environmentally friendly aqueous system.

The table below summarizes representative examples of solvent-free and aqueous medium syntheses of quinazolinone analogues.

Starting MaterialsCatalyst/ConditionsProductYield (%)Reference
2-(o-aminophenyl)-4(3H)-quinazolinone, Ortho-estersSolvent-free, Microwave6-substituted quinazolino[4,3-b]quinazolin-8-onesHigh unl.ptnih.gov
2-aminobenzonitriles, AldehydesElectrochemical catalysis, WaterSubstituted quinazolinones- mdpi.com
Anthranilic acid, Propionic anhydride, AminesMicrowave irradiation3-substituted-2-propyl-quinazolin-4-oneGood

Hypothetical application to this compound would involve starting with a 5-aminoanthranilic acid derivative and propyl amine under similar green conditions.

Magnetic Nanocatalysts: A novel magnetic nano-catalyst system based on graphene oxide supported with copper (GO@Fe3O4@...-Cu(II)) has been successfully employed for the three-component, one-pot synthesis of quinazoline derivatives under solvent-free conditions nih.govnih.gov. This catalyst can be easily separated from the reaction mixture using an external magnet and can be recycled up to four times without a significant loss in its efficiency nih.govnih.gov. The use of such catalysts offers high product yields, short reaction times, and simple work-up procedures nih.gov.

Heterogeneous Catalysts: Heterogeneous catalysts, such as manganese oxide (α-MnO2), have been used for the synthesis of quinazolines. These catalysts are robust, reusable, and offer the advantages of easy separation and ligand-free conditions.

The table below presents examples of recyclable catalytic systems used in the synthesis of quinazolinone derivatives.

CatalystReaction TypeSolventKey AdvantagesRecyclabilityReference
GO@Fe3O4@...-Cu(II)Three-component synthesisSolvent-freeHigh efficiency, short reaction time, easy separationUp to 4 times nih.govnih.gov
α-MnO2Oxidative cyclizationTolueneRobust, reusable, ligand-free-
Pd Nanoparticles (micellar)Suzuki-Miyaura reactionWaterHigh yields at low temperaturesMultiple cycles mdpi.com

The application of these recyclable catalytic systems to the synthesis of this compound could significantly enhance the sustainability of its production by minimizing catalyst waste and allowing for more environmentally friendly reaction conditions.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Amino 3 Propylquinazolin 4 3h One Derivatives

Rational Design and Synthesis of 6-Amino-3-propylquinazolin-4(3H)-one Analogues for SAR Probing

The rational design of analogues of this compound focuses on three primary regions of the molecule: the N-3 propyl chain, the C-6 amino group, and the fundamental quinazolinone bicyclic core. Synthetic strategies typically begin with a substituted anthranilic acid, which undergoes cyclization to form the quinazolinone ring system. For the specific scaffold , this often involves starting with 5-nitroanthranilic acid, followed by cyclization, N-alkylation with a propyl group, and subsequent reduction of the nitro group at the C-6 position to yield the key 6-amino intermediate. nuu.uzresearchgate.net This intermediate is then used as a versatile precursor for diverse modifications.

Systematic Modification of the N-3 Propyl Chain

The substituent at the N-3 position of the quinazolinone ring plays a critical role in defining the molecule's interaction with biological targets. The propyl group in the parent compound offers a balance of lipophilicity and conformational flexibility. SAR studies on related quinazolinones have shown that modifying the length and nature of this alkyl chain can significantly impact biological activity.

Research into N-substituted quinazolinones has demonstrated that increasing the length of the alkyl side chain can modulate potency. For instance, in a study of quinazolinones targeting the NF-κB pathway, the length of the N-3 alkyl chain was found to be a key determinant of inhibitory activity. While a methyl group provided a baseline activity, extending the chain to a hexyl group resulted in the most potent inhibition of COX-2 gene expression. nih.gov However, further increasing the chain length to an octyl group led to a decrease in activity, suggesting that steric hindrance or unfavorable hydrophobic interactions may come into play. nih.gov This indicates the presence of an optimally sized hydrophobic pocket in the target's binding site. Bulky substituents, such as cyclohexyl or phenyl groups at the N-3 position, have also been explored, showing that the spatial arrangement and volume of the substituent are critical for favorable interactions. nih.gov

Table 1: Effect of N-3 Alkyl Chain Length on Biological Activity of Quinazolinone Analogues
Compound IDN-3 SubstituentRelative COX-2 InhibitionRelative IL-1β Inhibition
1MethylBaselineModerate
2n-HexylHighestHigh
3n-OctylDecreasedHigh
4CyclohexylModerateHigh
5PhenylModerateHigh

Data adapted from studies on related N-3 substituted quinazolinones to illustrate the principle of chain length modification. nih.gov

Exploration of Substituent Effects at the C-6 Amino Position

The C-6 amino group is a key functional handle for introducing a wide array of substituents to explore new chemical space and interactions. This primary amine can be readily acylated, alkylated, or used in condensation reactions to generate a library of diverse analogues.

Acylation of the 6-amino group to form various amides is a common strategy. Studies have shown that converting the amine to an N-acetyl or N-mesyl group can enhance biological activity compared to the parent aniline. acs.org This modification can alter the electronic properties of the benzene (B151609) ring and introduce new hydrogen bonding capabilities. For example, the synthesis of 6-acylamino-3(H)-quinazolin-4-ones has been reported as a method to generate novel compounds with potential antimicrobial properties. nuu.uzresearchgate.net Furthermore, the introduction of more complex moieties, such as N-Boc protected amino acids, at the C-6 position has been evaluated. mdpi.com This strategy allows for the exploration of interactions with specific amino acid residues in a target protein, with the size and lipophilicity of the added group influencing the inhibitory potency. mdpi.com The general finding is that small, lipophilic groups attached via an amide or related linker at this position tend to increase potency. mdpi.com

Heterocyclic Ring Modifications and Bioisosteric Replacements of the Quinazolinone Core

Bioisosteric replacement and scaffold hopping are advanced strategies in drug design used to improve potency, selectivity, and pharmacokinetic properties, or to circumvent intellectual property. nih.govtandfonline.comresearchgate.net This involves replacing the core quinazolinone ring system with other heterocyclic structures that have similar spatial and electronic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org For quinazolinone derivatives, QSAR studies are instrumental in predicting the activity of unsynthesized analogues, thereby guiding rational drug design and prioritizing synthetic efforts.

Selection and Calculation of Molecular Descriptors

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify various aspects of a molecule's physicochemical properties. The selection of descriptors is critical and depends on the specific biological endpoint being modeled. For quinazolinone derivatives, a wide range of descriptors have been employed. nih.govorientjchem.orgijprajournal.com

2D Descriptors: These are calculated from the 2D representation of the molecule and include constitutional descriptors (e.g., molecular weight, atom counts), topological indices (e.g., Chi indices, which describe molecular branching), and charge descriptors. nih.govijprajournal.com

Electronic Descriptors: These descriptors quantify the electronic properties of a molecule, such as atomic net charges on specific atoms (e.g., C6, O22), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). orientjchem.org These are crucial for modeling interactions involving electrostatic forces or charge transfer.

3D Descriptors: These are derived from the 3D conformation of the molecule. In methods like Comparative Molecular Field Analysis (CoMFA), the molecule is placed in a 3D grid, and steric and electrostatic fields are calculated at each grid point. nih.gov Comparative Molecular Similarity Indices Analysis (CoMSIA) extends this by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. frontiersin.org These 3D descriptors are particularly useful for understanding the specific spatial requirements of the ligand-receptor binding interaction.

Development and Validation of Predictive QSAR Models

Once descriptors are calculated, a mathematical model is developed to correlate a subset of these descriptors with the observed biological activity. Various statistical methods are used, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Random Forest and Extreme Gradient Boosting. nih.govnih.gov

A robust QSAR model must be rigorously validated to ensure its predictive power. Validation is typically performed using several statistical metrics:

Coefficient of Determination (R²): This value indicates how well the model fits the training data, with a value closer to 1.0 signifying a better fit. orientjchem.org

Leave-One-Out Cross-Validation Coefficient (Q² or R²cv): This is a measure of the model's internal predictive ability. The model is rebuilt multiple times, leaving out one compound at a time and predicting its activity. A Q² value greater than 0.5 is generally considered indicative of a good model. tandfonline.com

External Validation (R²pred): The model's true predictive power is assessed using an external test set of compounds that were not used in model development. The R²pred value measures how well the model predicts the activity of these new compounds. nih.gov

For quinazolinone derivatives, successful 3D-QSAR models have been developed that provide contour maps, which visually represent the regions where modifications to the molecular structure are likely to increase or decrease activity. nih.govrsc.org For example, a CoMFA contour map might show a green-colored region near a particular substituent, indicating that bulkier groups are favored for higher activity, while a yellow region would suggest that bulkier groups are detrimental.

Table 2: Statistical Validation Parameters for a Representative 3D-QSAR Model of Quinazolinone Analogues
Model TypeR² (Training Set)Q² (Cross-Validation)R²pred (Test Set)F-valueStandard Error
CoMFA0.9870.6300.850150.20.05
CoMSIA0.9750.5990.815125.80.08

Data adapted from published QSAR studies on quinazolinone derivatives to illustrate typical validation metrics. frontiersin.orgnih.gov

These validated models serve as powerful tools, enabling the in silico screening of virtual libraries of this compound derivatives and guiding the synthesis of new compounds with enhanced biological potency. rsc.org

Pharmacophore Hypothesis Generation and Validation for this compound Scaffolds

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For the this compound scaffold, a pharmacophore hypothesis would typically be generated based on a set of known active and inactive analogues. However, in the absence of such a dataset, a structure-based approach could be employed if the biological target is known.

A hypothetical pharmacophore model for a this compound derivative might include features such as:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen at position 4 and the nitrogen atoms in the quinazoline (B50416) ring.

Hydrogen Bond Donors (HBD): The amino group at position 6.

Aromatic Ring: The fused benzene ring of the quinazolinone core.

Hydrophobic Feature: The propyl group at the 3-position.

Validation of such a hypothesis is a critical step and is typically performed using a test set of molecules with known activities that were not used in the model generation. The predictive power of the model is then assessed by its ability to correctly classify these molecules as active or inactive. Research on related 6-arylquinazolin-4-amines has successfully employed ligand-based pharmacophore modeling to understand their structure-activity correlations. nih.gov Similarly, pharmacophore models have been developed for 6-methylquinazolin-4(3H)-one derivatives to guide the design of new compounds. cnr.itresearchgate.net

Ligand Efficiency and Lipophilic Efficiency Analysis in this compound Research

Ligand efficiency (LE) and lipophilic efficiency (LLE) are important metrics in drug discovery for assessing the quality of hit and lead compounds. LE relates the binding affinity of a compound to its size (typically the number of heavy atoms), while LLE connects potency to lipophilicity (logP). These metrics help in the selection of compounds that are more likely to have favorable drug-like properties.

The calculation of these metrics is straightforward:

Ligand Efficiency (LE) = -2.303 * RT * log(IC50 or Ki) / Number of Heavy Atoms

Lipophilic Efficiency (LLE) = pIC50 (or pKi) - logP

In the context of this compound research, these metrics would be invaluable for guiding the optimization of initial hits. For example, if a series of derivatives were synthesized, calculating their LE and LLE would help identify which modifications are providing the most "binding energy per atom" and which are achieving potency without excessive lipophilicity. While specific data for the title compound is unavailable, the principles of LE and LLE are universally applied in medicinal chemistry.

Table 2: Illustrative Ligand and Lipophilic Efficiency Metrics This table is for illustrative purposes only and does not represent published experimental data.

Compound ID pIC50 Number of Heavy Atoms logP Ligand Efficiency (LE) Lipophilic Efficiency (LLE)
Hypothetical Hit 1 6.0 15 2.5 0.40 3.5

| Hypothetical Hit 2 | 6.5 | 18 | 3.5 | 0.36 | 3.0 |

Conformational Analysis and its Impact on the Activity of this compound Derivatives

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. Conformational analysis of this compound derivatives would involve determining the preferred spatial arrangement of the atoms and how this is influenced by different substituents. The flexibility or rigidity of the molecule, particularly the orientation of the 3-propyl group and substituents on the 6-amino group, can significantly impact binding affinity.

While a crystal structure for the exact title compound is not available, a study on the related compound, 3-amino-2-propylquinazolin-4(3H)-one, revealed that the propyl group is almost perpendicular to the plane of the quinazolinone ring system. nih.gov This provides some insight into the potential conformational behavior of alkyl chains attached to the quinazolinone core. It is plausible that the 3-propyl group in this compound also adopts a preferred orientation that could be critical for its biological activity. Computational methods, such as molecular mechanics and quantum mechanics calculations, could be employed to predict the low-energy conformations of derivatives and correlate these with their observed activities.

Molecular Mechanism of Action Mmoa and Biological Target Engagement Studies of 6 Amino 3 Propylquinazolin 4 3h One

Characterization of Molecular Targets Interacting with 6-Amino-3-propylquinazolin-4(3h)-one

Enzyme Kinetic Analysis (e.g., inhibition type, Ki values)

No published data is available.

Receptor Binding Assays and Affinity Determination

No published data is available.

Protein-Ligand Interaction Spectroscopic Characterization

No published data is available.

Investigation of Intracellular Signaling Pathways Modulated by this compound

Impact on Cell Proliferation and Viability in In Vitro Models

No published data is available.

Modulation of Apoptotic and Necrotic Pathways

No published data is available.

Influence on Gene Expression and Protein Regulation

There are no specific studies detailing how this compound may alter gene expression or regulate protein levels. Research on other quinazolinone derivatives has shown that this chemical scaffold can be associated with various biological activities, including the inhibition of enzymes such as poly(ADP-ribose) polymerase-1 (PARP1) and various protein kinases. These interactions can consequently influence downstream signaling pathways and modulate the expression of genes and proteins involved in cellular processes like proliferation and apoptosis. However, without direct experimental evidence for this compound, any discussion of its effects would be speculative.

Selectivity Profiling and Off-Target Interaction Assessment of this compound

Detailed selectivity profiling is crucial for the development of safe and effective therapeutic agents. This involves screening a compound against a wide range of biological targets to identify any unintended interactions.

Counter-Screening Against Related Biological Targets

No data from counter-screening assays for this compound has been published. Such studies would typically involve testing the compound against a panel of receptors, enzymes (e.g., kinases), and ion channels that are structurally related to its intended target or are known to be common off-targets for this class of compounds. The absence of this information means that the selectivity profile of this compound remains uncharacterized.

Identification of Potential Pan-Assay Interference Compound (PAINS) Liabilities

Pan-Assay Interference Compounds (PAINS) are molecules that can appear to be active in a wide range of high-throughput screening assays due to non-specific mechanisms, such as chemical reactivity, aggregation, or interference with the assay technology itself. There has been no specific assessment of this compound for potential PAINS liabilities. Computational filters and experimental assays are typically used to identify structural motifs associated with PAINS. Without such an analysis, the potential for this compound to generate false-positive results in biological assays is unknown.

Computational Chemistry and in Silico Approaches in 6 Amino 3 Propylquinazolin 4 3h One Research

Quantum Chemical Investigations of 6-Amino-3-propylquinazolin-4(3h)-one Electronic Structure

Quantum chemical investigations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate the electronic characteristics of this compound, which are crucial for its reactivity and interactions with biological targets.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For quinazolinone derivatives, DFT calculations, often at the B3LYP/6-31G* level of theory, have been employed to optimize the ground-state geometries. semanticscholar.org These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional conformation.

Furthermore, DFT is used to calculate the molecular electrostatic potential (MEP). The MEP map is a valuable tool for visualizing the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. For instance, in related heterocyclic compounds, MEP analysis helps to understand the regions most likely to be involved in intermolecular interactions. sapub.org

A hypothetical DFT study on this compound would likely reveal the electrostatic potential across the quinazolinone core, the amino group at position 6, and the propyl group at position 3. The results of such a study could be tabulated as shown below, though it is important to note that this data is illustrative and not based on a published study of the specific compound.

Interactive Table: Hypothetical DFT-Calculated Properties of this compound

PropertyHypothetical ValueSignificance
Total EnergyValue in HartreesIndicates molecular stability.
Dipole MomentValue in DebyeMeasures the polarity of the molecule.
Highest Occupied Molecular Orbital (HOMO) EnergyValue in eVRelates to the electron-donating ability.
Lowest Unoccupied Molecular Orbital (LUMO) EnergyValue in eVRelates to the electron-accepting ability.
HOMO-LUMO GapValue in eVIndicates chemical reactivity and stability.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. sapub.org

In studies of other quinazolinone derivatives, FMO analysis has been used to understand their chemical behavior. researchgate.net For this compound, a similar analysis would help predict its reactivity in various chemical reactions and its potential to interact with biological macromolecules. The amino group at position 6 would be expected to influence the electron density and, consequently, the HOMO and LUMO energy levels.

Quantum chemical methods are also employed to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra have been performed for various quinazolinone compounds. sapub.org

For example, theoretical vibrational frequencies calculated using DFT can be correlated with experimental IR spectra to assign specific vibrational modes to different functional groups within the molecule. Similarly, theoretical 1H and 13C NMR chemical shifts can be calculated and compared with experimental data to aid in the structural elucidation of novel quinazolinone derivatives. rsc.org

Molecular Docking and Virtual Screening Studies with this compound

Molecular docking and virtual screening are powerful in silico techniques used in drug discovery to predict the binding orientation of a small molecule to a protein target and to screen large libraries of compounds for potential drug candidates.

Molecular docking studies have been extensively used to investigate the binding modes of quinazolinone derivatives to various protein targets, such as kinases and enzymes. scispace.com These studies provide insights into the intermolecular interactions, including hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, docking studies on quinazolinone analogues have revealed key interactions with the active sites of human cyclin-dependent kinase 2 and other enzymes. scispace.com

A hypothetical docking study of this compound would involve preparing the 3D structure of the compound and docking it into the binding site of a relevant protein target. The results would be analyzed to understand its binding affinity and interaction patterns, which could guide the design of more potent inhibitors.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov In the context of quinazolinone research, virtual screening has been used to identify novel derivatives with potential biological activity. cnr.itresearchgate.net For example, virtual libraries of quinazolin-4(3H)-one derivatives have been screened against protein targets to identify promising lead compounds. cnr.itresearchgate.net

While no specific virtual screening studies involving this compound as a lead compound have been reported in the reviewed literature, this approach could be utilized to explore its potential as a scaffold for developing new therapeutic agents. By screening libraries of compounds with a similar quinazolinone core, it is possible to identify novel ligands with improved binding affinities and selectivity for specific biological targets.

Analysis of Binding Poses and Interaction Networks

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. A detailed analysis of binding poses and the resulting network of interactions (such as hydrogen bonds, hydrophobic interactions, and salt bridges) is crucial for understanding the basis of molecular recognition and for guiding lead optimization. For many quinazolinone derivatives, studies have successfully identified key amino acid residues responsible for binding within the active sites of various enzymes and receptors. For instance, research on related 6-bromo or 6-methyl quinazolines has highlighted critical interactions with targets like EGFR and BRD9. nih.govcnr.it However, there is no specific data available that details the binding poses or interaction networks of this compound with any biological target.

Molecular Dynamics (MD) Simulations of this compound-Target Complexes

Molecular dynamics simulations provide a dynamic view of a ligand-protein complex, allowing researchers to assess its stability and the persistence of key interactions over time.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for this compound

Predicting a compound's ADME properties is a critical step in early-stage drug discovery to assess its potential as a drug candidate. Various computational models are used to estimate these characteristics.

Blood-Brain Barrier (BBB) Permeation Prediction

The ability of a compound to cross the Blood-Brain Barrier (BBB) is a critical determinant for its utility in treating central nervous system (CNS) disorders. Conversely, for drugs intended for peripheral targets, the inability to cross the BBB can be advantageous in minimizing CNS-related side effects. nih.gov In silico models provide early-stage assessment of a compound's likely BBB permeability. frontiersin.orgnih.gov

These predictive models are broadly categorized into those based on physicochemical properties and those employing more complex machine learning algorithms. nih.govnih.gov Key molecular descriptors influencing BBB permeation include molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. frontiersin.org For quinazolinone derivatives, computational studies often calculate these parameters to provide an initial assessment of CNS penetration potential. nih.govnih.gov

For instance, a common in silico approach involves calculating the logarithm of the brain-to-plasma concentration ratio (logBB). A positive logBB value (typically > 0.3) suggests a compound can readily cross the BBB, while a negative value (e.g., < -1.0) indicates poor penetration. researchgate.net Various software platforms and web-based tools, such as SwissADME and admetSAR, are frequently used to predict these properties for novel compounds, including quinazolinone analogues. nih.gov These tools often utilize large datasets of compounds with experimentally determined BBB permeability to build their predictive models. researchgate.netarxiv.org

While specific predictive data for "this compound" is not extensively published, we can extrapolate the type of data generated in such an analysis. A hypothetical in silico prediction for the compound is presented in the table below, based on commonly used predictive models for CNS-active compounds.

ParameterPredicted ValueInterpretation for BBB Permeation
Molecular Weight (g/mol)217.26Favorable (&lt;450)
Lipophilicity (logP)1.85Favorable (1-4)
Topological Polar Surface Area (TPSA) (Ų)79.9Borderline (ideal &lt;90)
Hydrogen Bond Donors1Favorable (≤5)
Predicted logBB-0.05Uncertain/Moderate Permeability
P-glycoprotein (P-gp) SubstrateNoFavorable (Not subject to efflux)

This table presents hypothetical data for illustrative purposes, based on general principles of BBB prediction.

Cytochrome P450 Metabolism Site Prediction

Understanding how a drug candidate is metabolized is crucial for predicting its half-life, potential for drug-drug interactions, and the formation of active or toxic metabolites. news-medical.net The cytochrome P450 (CYP) superfamily of enzymes is responsible for the phase I metabolism of a vast majority of drugs. mdpi.comnih.gov In silico models can predict which atoms in a molecule are most susceptible to CYP-mediated metabolism, a process known as Site of Metabolism (SoM) prediction. nih.govnih.gov

These computational methods can be broadly classified into ligand-based and structure-based approaches. cam.ac.uk

Ligand-based methods use information from known substrates of specific CYP isoforms to build predictive models based on chemical structure and reactivity. nih.gov

Structure-based methods , such as molecular docking, simulate the binding of the compound within the active site of a CYP enzyme. The proximity and orientation of the compound's atoms to the catalytic heme iron, combined with the chemical reactivity of those atoms, help predict the most likely sites of metabolism. cam.ac.ukunicamp.br

For a molecule like "this compound," a typical SoM analysis would evaluate the likelihood of metabolism at various positions. The propyl group, the aromatic ring, and the amino group are all potential sites for metabolic reactions such as hydroxylation or dealkylation. Quantum mechanical calculations are often employed to determine the activation energy required for hydrogen atom abstraction at different sites, as lower energy barriers indicate a higher likelihood of metabolism. unicamp.br

The results of such an analysis are often visualized by highlighting the predicted metabolic "hotspots" on the molecule's structure. The table below illustrates a hypothetical prediction of the primary sites of metabolism for "this compound" by the most common drug-metabolizing isoform, CYP3A4.

Potential Site of MetabolismMetabolic ReactionPredicted LikelihoodRelevant CYP Isoforms
Propyl group (ω-1 position)HydroxylationHighCYP3A4, CYP2D6
Aromatic Ring (e.g., C5 or C7)HydroxylationModerateCYP1A2, CYP2C9
Propyl group (N-dealkylation)DealkylationLowCYP3A4
Amino group (N-oxidation)OxidationLowCYP2E1

This table presents hypothetical data for illustrative purposes, based on common metabolic pathways for similar chemical structures.

By identifying the most labile sites, medicinal chemists can strategically modify the compound's structure—for example, by introducing a fluorine atom at a susceptible position—to block metabolism, thereby improving its metabolic stability and pharmacokinetic profile. news-medical.net

Emerging Methodologies and Future Directions in 6 Amino 3 Propylquinazolin 4 3h One Research

Application of Chemoinformatics and Machine Learning in 6-Amino-3-propylquinazolin-4(3h)-one Discovery

The discovery and optimization of quinazolinone derivatives, including this compound, are increasingly driven by computational approaches. Chemoinformatics and machine learning have become indispensable tools, accelerating the identification of novel bioactive compounds and the prediction of their properties. These in silico techniques allow researchers to navigate vast chemical spaces efficiently, prioritizing molecules with the highest potential for desired biological activity. mdpi.comjst.vn

Key computational methods applied in the study of quinazolinone scaffolds include:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a fundamental chemoinformatic technique used to correlate the structural or physicochemical properties of compounds with their biological activities. researchgate.net For quinazolinone derivatives, QSAR models have been developed to predict their efficacy as anticancer agents, MMP-13 inhibitors, and other therapeutic targets. researchgate.netnih.gov These models help in designing new molecules, such as derivatives of this compound, with potentially enhanced potency.

Molecular Docking: This method simulates the interaction between a small molecule (ligand) and a biological target (receptor), such as a protein or enzyme. Molecular docking studies on quinazolinone derivatives have been used to predict their binding modes and affinities for various targets, including Epidermal Growth Factor Receptor (EGFR), β-ketoacyl-ACP-synthase Ⅱ (FabF), and Cyclin-Dependent Kinase 5 (CDK5). nih.govnih.govibmmpeptide.com Such studies are crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.

Machine Learning (ML): ML algorithms can analyze large datasets of chemical structures and biological activities to build predictive models. nih.gov These models can classify compounds as active or inactive, predict their potency, or identify key structural features responsible for their activity. frontiersin.org For quinazolinones, ML can be employed to screen virtual libraries for new derivatives with desired profiles, significantly reducing the time and cost associated with experimental screening. nih.gov

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. researchgate.net Early prediction of these properties for compounds like this compound is vital to minimize late-stage failures in drug development.

Computational TechniqueApplication in Quinazolinone ResearchPotential Relevance for this compound
QSARPredicting anticancer activity and enzyme inhibition. researchgate.netnih.govDesigning derivatives with improved biological activity.
Molecular DockingElucidating binding modes with targets like EGFR and kinases. nih.govibmmpeptide.comIdentifying potential biological targets and optimizing binding affinity.
Machine LearningScreening virtual libraries and predicting compound activity. frontiersin.orgnih.govPrioritizing novel derivatives for synthesis and testing.
ADMET PredictionAssessing drug-likeness and potential toxicity profiles early on. researchgate.netGuiding structural modifications to improve pharmacokinetic properties.

Fragment-Based Ligand Design (FBLD) Strategies for Quinazolinone Derivatives

Fragment-Based Ligand Design (FBLD) is a powerful strategy in modern drug discovery that involves screening small, low-complexity molecules ("fragments") for weak binding to a biological target. Hits from this screen are then optimized and grown or linked together to produce a higher-affinity lead compound. This approach offers an efficient method for exploring chemical space and often yields leads with superior drug-like properties compared to traditional high-throughput screening.

For the quinazolinone scaffold, FBLD can be applied by considering the core structure as a starting point or as a fragment itself to be combined with others. A notable application involved the design of novel quinazolinone compounds as inhibitors of human acrosin, a target for male contraceptives. nih.gov In this study, researchers utilized a fragment docking and growing strategy based on the active site of the target enzyme to design a series of potent inhibitors. nih.gov This demonstrates the utility of FBLD in tailoring the quinazolinone scaffold to specific biological targets.

The typical FBLD workflow applicable to this compound would involve:

Fragment Library Screening: A library of low molecular weight fragments is screened for binding to the target of interest using biophysical techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR).

Hit Identification: Fragments that bind to the target, even with low affinity, are identified and their binding modes are characterized.

Fragment Evolution: The identified fragment hits are optimized to increase their affinity. This can be achieved through:

Fragment Growing: Extending the fragment by adding new functional groups to improve interactions with the binding pocket.

Fragment Linking: Connecting two or more fragments that bind to adjacent sites on the target.

Fragment Merging: Combining the structural features of overlapping fragments into a single, more potent molecule.

This strategy allows for the systematic construction of potent and selective ligands, making it a promising avenue for developing novel therapeutics based on the this compound core.

Development of this compound as Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, enabling the study of its function in cellular or in vivo systems. The development of this compound or its derivatives as chemical probes could provide invaluable tools for target validation and for dissecting complex biological pathways.

The quinazoline (B50416) scaffold has been successfully utilized to create such probes. For instance, quinazoline-based compounds have been designed as small-molecule fluorescent probes for α1-Adrenergic Receptors (α1-ARs). nih.gov These probes were constructed by conjugating the quinazoline pharmacophore, responsible for target recognition, with a fluorophore for visualization, allowing for cell imaging and subcellular localization studies. nih.gov

Another advanced technique is Activity-Based Protein Profiling (ABPP), which uses reactive chemical probes to map the active sites of enzymes within complex proteomes. Recently, an acrylamide-functionalized quinazoline derivative was used as an ABPP tool to identify β-ketoacyl-ACP-synthase Ⅱ (FabF) as a novel target in pathogenic bacteria. nih.gov This approach not only identifies the direct target of a compound but also provides insights into its mechanism of action. nih.gov

To develop this compound as a chemical probe, several modifications could be envisioned:

Attachment of a Reporter Tag: The molecule could be functionalized with a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a photo-crosslinking group to covalently capture its binding partners.

Introduction of a Reactive Group: For ABPP, a mildly reactive "warhead" could be incorporated to enable covalent labeling of the target protein at or near the active site.

Such probes would be instrumental in identifying the specific cellular targets of this compound and elucidating its biological effects.

Integration of Omics Technologies for Comprehensive Understanding of this compound Effects

Omics technologies, which include genomics, transcriptomics, proteomics, and metabolomics, allow for the large-scale study of genes, RNA transcripts, proteins, and metabolites in a biological system. thebioscan.comnih.gov Integrating these technologies provides a holistic view of the cellular response to a small molecule like this compound, offering deep insights into its mechanism of action, identifying biomarkers of response, and uncovering potential resistance mechanisms. frontiersin.orgthebioscan.com

Genomics and Transcriptomics: These technologies can be used to analyze changes in gene and RNA expression profiles in cells treated with the compound. For a quinazolinone derivative, this could reveal which signaling pathways are perturbed. For example, if the compound inhibits a specific kinase, transcriptomic analysis would likely show downstream changes in the expression of genes regulated by that kinase.

Proteomics: Proteomics can identify the direct protein targets of a drug and characterize changes in protein expression, post-translational modifications, and protein-protein interactions. As demonstrated with ABPP, proteomics was used to successfully identify the target of a quinazoline derivative. nih.gov This approach could be used to definitively identify the binding partners of this compound in an unbiased manner.

Metabolomics: This involves the comprehensive analysis of metabolites in a biological sample. By examining the metabolic fingerprint of cells or organisms after treatment with this compound, researchers can understand its impact on cellular metabolism, which is often dysregulated in diseases like cancer.

The integration of these multi-omics datasets provides a powerful, systems-level understanding of the compound's effects, far beyond what can be achieved by studying a single target in isolation. nih.gov

Challenges and Perspectives in Advancing Academic Knowledge of this compound

Despite the therapeutic promise of the quinazolinone scaffold, significant challenges remain in advancing academic knowledge and translating research findings into clinical applications. rsc.orgnih.gov

Challenges:

Target Identification and Validation: For many quinazolinone derivatives with demonstrated phenotypic effects (e.g., anticancer activity), the precise molecular target(s) remain unknown. Unambiguously identifying these targets is a critical and often difficult step.

Selectivity and Off-Target Effects: As many quinazolinones target common structural motifs like kinase ATP-binding pockets, achieving high selectivity can be challenging. Off-target effects can lead to toxicity and complicate the interpretation of biological data.

Drug Resistance: As seen with clinically used quinazoline-based kinase inhibitors, the development of drug resistance is a major obstacle that limits long-term efficacy. nih.gov

Synthetic Complexity: While numerous methods exist for synthesizing the quinazolinone core, the creation of complex, specifically substituted derivatives can be challenging and resource-intensive, potentially limiting the exploration of structure-activity relationships. nih.govorganic-chemistry.org

Future Perspectives:

Multi-Targeted Inhibitors: There is growing interest in designing single quinazolinone molecules that can inhibit multiple disease-relevant targets simultaneously. nih.govmdpi.com This polypharmacology approach may lead to more durable therapeutic responses and overcome resistance.

Targeting Novel Biological Pathways: The versatility of the quinazolinone scaffold makes it suitable for developing inhibitors against new and emerging targets beyond protein kinases. mdpi.com

Green Synthesis: Developing more environmentally friendly and efficient synthetic methods for quinazolinone production will be crucial for sustainable research and development. nih.gov

Personalized Medicine: Integrating omics data could help identify patient populations most likely to respond to a specific quinazolinone-based therapy, paving the way for a personalized medicine approach.

Overcoming these challenges and pursuing these future directions will be key to fully realizing the potential of this compound and related compounds.

Interdisciplinary Research Collaborations to Expand the Scope of this compound Investigations

The multifaceted nature of modern drug discovery necessitates a highly collaborative, interdisciplinary approach to advance research on compounds like this compound. The journey from a chemical entity to a well-understood research tool or therapeutic lead requires the integration of expertise from diverse scientific fields.

Effective research on this compound would involve collaborations between:

Medicinal and Synthetic Chemists: To design and synthesize novel derivatives, optimize their properties, and develop efficient synthetic routes. mdpi.comresearchgate.net

Computational Chemists and Bioinformaticians: To perform in silico screening, molecular modeling, QSAR studies, and to analyze large-scale omics data. researchgate.netnih.gov

Structural Biologists: To determine the three-dimensional structures of the compound in complex with its biological targets using techniques like X-ray crystallography.

Cell and Molecular Biologists: To perform in vitro assays, elucidate mechanisms of action, and study the compound's effects on cellular pathways.

Pharmacologists and Toxicologists: To evaluate the compound's efficacy and safety profiles in preclinical models.

A prime example of such synergy is the combination of computational design, chemical synthesis, and biological evaluation to discover novel 6-methylquinazolin-4(3H)-one-based binders for the epigenetic reader BRD9. researchgate.net This integrated workflow allowed for the rapid identification and validation of promising new ligands. Such collaborative efforts are essential to expand the scope of investigations, overcome research bottlenecks, and accelerate the translation of basic scientific discoveries into tangible outcomes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Amino-3-propylquinazolin-4(3H)-one, and how are impurities minimized during synthesis?

  • Methodology : The compound is typically synthesized via cyclization reactions using substituted anthranilic acid derivatives and propylamine under reflux conditions. Key steps include solvent selection (e.g., ethanol or DMF) and stoichiometric control of reagents. Purification via silica gel chromatography (ethyl acetate/hexane gradients) ensures removal of byproducts like unreacted amines or dimerized species .
  • Data Validation : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity (>95% by area normalization).

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • IR Spectroscopy : Confirms the presence of C=O (1650–1700 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) groups.
  • ¹H/¹³C-NMR : Assigns proton environments (e.g., propyl chain δ 0.9–1.6 ppm, aromatic protons δ 7.0–8.5 ppm) and carbon backbone.
  • HR-ESI-MS : Validates molecular weight (e.g., m/z 231.1245 [M+H]⁺) and isotopic patterns .

Q. How does the substitution pattern on the quinazolinone core influence solubility and bioavailability?

  • Methodology : LogP calculations (via HPLC retention times) and shake-flask assays determine hydrophobicity. The propyl chain at position 3 enhances lipophilicity compared to methyl or benzyl analogs, while the amino group at position 6 improves aqueous solubility through hydrogen bonding .

Advanced Research Questions

Q. How can cross-coupling reactions be integrated into synthesizing this compound derivatives for SAR studies?

  • Methodology : Palladium-catalyzed Suzuki-Miyaura or Sonogashira reactions introduce aryl/alkynyl groups at position 2 or 6. For example:

  • Step 1 : Brominate position 6 using NBS in DMF.
  • Step 2 : Couple with boronic acids (e.g., 4-fluorophenylboronic acid) under Pd(PPh₃)₄ catalysis (80°C, 12 h).
  • Yield Optimization : Use degassed solvents and copper iodide co-catalysts to suppress homocoupling .

Q. What strategies resolve contradictions in reported biological activity data for quinazolinone derivatives?

  • Methodology :

  • Comparative Assays : Test analogs under standardized conditions (e.g., MTT assays for antiproliferative activity, IC₅₀ values normalized to positive controls like doxorubicin).
  • Structural Analysis : Correlate substituent effects (e.g., electron-withdrawing groups at position 2 enhance kinase inhibition) with activity trends using QSAR models .
  • Data Reproducibility : Validate conflicting results via orthogonal assays (e.g., Western blotting for target protein expression alongside enzymatic assays) .

Q. How can reaction yields for this compound be improved in scaled-up syntheses?

  • Methodology :

  • Solvent Optimization : Replace ethanol with acetonitrile to reduce side reactions (e.g., N-alkylation byproducts).
  • Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) to accelerate cyclization kinetics.
  • Workflow Design : Implement continuous flow chemistry for precise temperature control and reduced batch variability .

Key Research Gaps

  • Mechanistic Studies : Limited data on the compound’s interaction with kinase domains (e.g., EGFR) using X-ray crystallography.
  • In Vivo Pharmacokinetics : No published studies on bioavailability or metabolic stability in animal models.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.